molecular formula C10H7N3 B14662750 7H-pyrrolo[3,4-g]quinoxaline CAS No. 42375-01-9

7H-pyrrolo[3,4-g]quinoxaline

Cat. No.: B14662750
CAS No.: 42375-01-9
M. Wt: 169.18 g/mol
InChI Key: KXZYLNLLJMCJFS-UHFFFAOYSA-N
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Description

7H-pyrrolo[3,4-g]quinoxaline is a heterocyclic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by a fused ring system consisting of a pyrrole ring and a quinoxaline ring. Its unique structure imparts distinct electronic properties, making it a valuable building block in the synthesis of advanced materials and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7H-pyrrolo[3,4-g]quinoxaline typically involves the functionalization of quinoxaline with a pyrrole moiety. One common method includes the condensation of o-phenylenediamine with a dicarbonyl compound, followed by cyclization to form the quinoxaline core. Subsequent functionalization at specific positions on the quinoxaline ring with pyrrole derivatives completes the synthesis .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that prioritize yield and purity. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 7H-pyrrolo[3,4-g]quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 7H-pyrrolo[3,4-g]quinoxaline, particularly in its role as a kinase inhibitor, involves the formation of hydrogen bonds within the active site of the kinase. This interaction disrupts the kinase’s activity, leading to the inhibition of downstream signaling pathways involved in cell proliferation and survival . The compound’s ability to form stable complexes with its molecular targets underlies its therapeutic potential.

Comparison with Similar Compounds

  • 2,1,3-benzothiadiazole
  • Pyrrolo-pyrrole-1,4-dione
  • Thieno[3,4-b]pyrazine

Comparison: Compared to these similar compounds, 7H-pyrrolo[3,4-g]quinoxaline stands out due to its unique electronic properties and structural versatility. Its ability to undergo diverse chemical reactions and form stable complexes with biological targets makes it a valuable compound in both materials science and medicinal chemistry .

Properties

CAS No.

42375-01-9

Molecular Formula

C10H7N3

Molecular Weight

169.18 g/mol

IUPAC Name

1H-pyrrolo[3,4-g]quinoxaline

InChI

InChI=1S/C10H7N3/c1-2-13-10-4-8-6-11-5-7(8)3-9(10)12-1/h1-6,12H

InChI Key

KXZYLNLLJMCJFS-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C=C3C=NC=C3C=C2N1

Origin of Product

United States

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